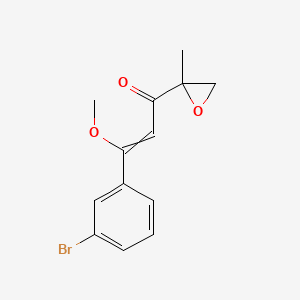silane CAS No. 89373-09-1](/img/structure/B14398358.png)
[3-(Benzenesulfinyl)-5-methylhexyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)-5-methylhexylsilane is an organosilicon compound that features a benzenesulfinyl group attached to a hexyl chain, which is further connected to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-5-methylhexylsilane typically involves the following steps:
Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the oxidation of a benzenesulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to the Hexyl Chain: The benzenesulfinyl group is then attached to a hexyl chain through a nucleophilic substitution reaction. This can be achieved by reacting the benzenesulfinyl chloride with a hexyl Grignard reagent or hexyl lithium.
Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group. This can be done by reacting the intermediate product with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-5-methylhexylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzenesulfinyl group can undergo further oxidation to form benzenesulfonyl derivatives.
Reduction: Reduction of the benzenesulfinyl group can yield benzenesulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfinyl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfinyl)-5-methylhexylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving sulfinyl and silyl groups.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-5-methylhexylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-5-methylhexylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sulfinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the benzenesulfinyl and hexyl chains.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-5-methylhexylsilane): Similar structure but with a benzenesulfonyl group instead of a benzenesulfinyl group.
3-(Benzenesulfide)-5-methylhexylsilane): Contains a benzenesulfide group instead of a benzenesulfinyl group.
Uniqueness
3-(Benzenesulfinyl)-5-methylhexylsilane is unique due to the presence of the benzenesulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for exploring new chemical transformations and applications.
Properties
CAS No. |
89373-09-1 |
|---|---|
Molecular Formula |
C16H28OSSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
[3-(benzenesulfinyl)-5-methylhexyl]-trimethylsilane |
InChI |
InChI=1S/C16H28OSSi/c1-14(2)13-16(11-12-19(3,4)5)18(17)15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
InChI Key |
SCQROJQCZBWKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


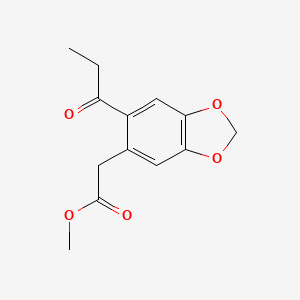

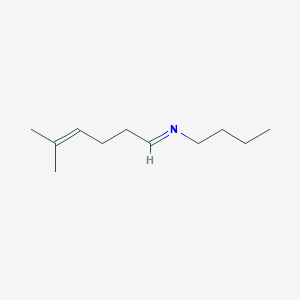
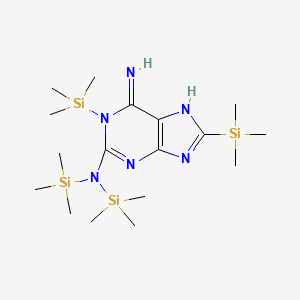
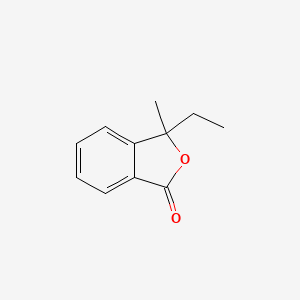
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
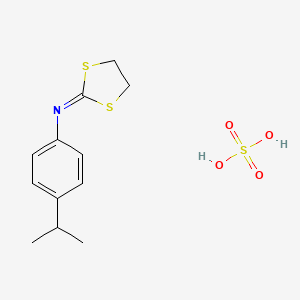
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
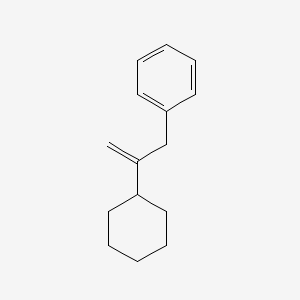
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
